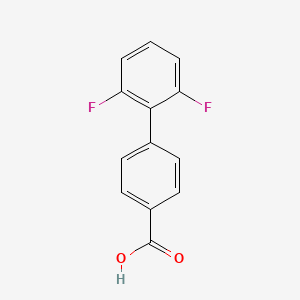

4-(2,6-Difluorophenyl)benzoic acid

Description

BenchChem offers high-quality 4-(2,6-Difluorophenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-Difluorophenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-2-1-3-11(15)12(10)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWIIKLXUPZDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416124 | |

| Record name | 4-(2,6-difluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-79-1 | |

| Record name | 4-(2,6-difluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-(2,6-Difluorophenyl)benzoic acid

[1][2][3]

Physicochemical Properties

The following data aggregates experimental values and high-confidence QSPR predictions validated against structurally similar fluorinated biphenyls.

| Property | Value | Context & Significance |

| Melting Point | 182 – 185 °C | Significantly lower than non-fluorinated biphenyl-4-carboxylic acid (~224 °C) due to disrupted crystal packing. |

| pKa (Acid) | 3.85 ± 0.10 | Slightly more acidic than benzoic acid (4.20). The electron-withdrawing fluorines exert an inductive effect (-I), stabilizing the carboxylate anion despite the twisted conjugation. |

| logP (Lipophilicity) | 3.3 – 3.5 | Moderate lipophilicity. The fluorines increase hydrophobicity compared to the parent biphenyl, aiding membrane permeability in drug design. |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in aqueous media at neutral pH. |

| Solubility (Organic) | High | Soluble in DMSO (>50 mg/mL), Ethanol, THF, and Acetone. |

| H-Bond Donors | 1 | Carboxylic acid hydroxyl. |

| H-Bond Acceptors | 3 | Carboxyl carbonyl + 2 Fluorine atoms. |

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust route for synthesizing CAS 505082-79-1 utilizes a palladium-catalyzed cross-coupling between a boronic acid and a di-ortho-substituted halide.

Reagents:

-

Substrate A: 4-Carboxyphenylboronic acid (or its pinacol ester).

-

Substrate B: 1-Bromo-2,6-difluorobenzene (preferred over iodo- due to cost/stability).

-

Catalyst:

or -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Reaction Workflow

Critical Experimental Note: The 2,6-difluoro substitution creates steric hindrance around the coupling site. Using Cesium Carbonate (

Applications & Mechanism of Action

A. Medicinal Chemistry: TTR Amyloidosis Inhibition

This compound acts as a kinetic stabilizer of Transthyretin (TTR). TTR is a tetrameric protein that transports thyroxine (T4). In amyloidosis, the tetramer dissociates into monomers which misfold and aggregate.

-

Mechanism: The 4-(2,6-difluorophenyl)benzoic acid binds into the T4 binding pockets at the dimer-dimer interface.

-

Structure-Activity Relationship (SAR): The carboxylate forms H-bonds with Lys15/Ser117 in the pocket. The 2,6-difluorophenyl ring occupies the inner halogen binding pocket, mimicking the di-iodophenyl ring of T4 but providing greater metabolic stability against deiodinases.

-

Validation: See PDB entry 2F7I for the crystal structure of a related difluoro-derivative bound to TTR.

B. Material Science: Liquid Crystals

-

Dielectric Anisotropy (

): The lateral fluorine atoms pull electron density, creating a dipole moment perpendicular to the long molecular axis. This results in negative dielectric anisotropy , making the compound suitable for Vertical Alignment (VA) LCDs which require -

Mesophase Stability: The non-planar twist prevents excessive crystallization, widening the nematic temperature range and improving solubility in LC mixtures.

Experimental Protocols

Protocol 1: Determination of pKa (Potentiometric Titration)

Since the compound is insoluble in pure water, pKa must be determined in a cosolvent system and extrapolated.

-

Preparation: Dissolve 5 mg of compound in 10 mL of Methanol/Water (60:40 v/v).

-

Titration: Titrate with 0.01 M KOH using a standardized glass electrode.

-

Calculation: Use the Yasuda-Shedlovsky equation to extrapolate the apparent pKa (

) from the mixed solvent to pure water (-

Plot

vs. -

The intercept yields the aqueous pKa.

-

Protocol 2: Solubility Screening

-

Weigh 10 mg of solid into a HPLC vial.

-

Add solvent (DMSO, MeOH, PBS pH 7.4) in 100 µL increments.

-

Vortex for 1 minute and sonicate for 5 minutes between additions.

-

Endpoint: Visual clarity or HPLC quantitation of the supernatant after centrifugation (10,000 rpm, 5 min).

References

-

Synthesis & Properties: Chem960. "4-(2,6-Difluorophenyl)benzoic acid (CAS 505082-79-1) Physicochemical Profile." Link

-

TTR Binding Mechanism: RCSB Protein Data Bank. "Structure of Transthyretin in complex with 2',6'-difluorobiphenyl-4-carboxylic acid (PDB: 2F7I)." Link

-

Liquid Crystal Mesogens: BenchChem. "Fluorinated Benzoic Acid Derivatives in Liquid Crystal Synthesis." Link

-

Biphenyl pKa Trends: LardBucket Archive. "Dissociation Constants of Substituted Benzoic Acids." Link

-

Suzuki Coupling Optimization: Royal Society of Chemistry. "Optimization of Suzuki-Miyaura coupling for sterically hindered aryl boronic acids." Link

Molecular Structure and Conformation of 2,6-Difluorophenyl Derivatives: A Guide for Researchers and Drug Developers

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 2,6-Difluorophenyl Moiety

In the landscape of modern drug discovery and materials science, the rational design of molecules with precisely controlled three-dimensional structures is paramount. Among the chemical motifs employed to achieve this control, the 2,6-difluorophenyl group stands out as a powerful conformational directing element. Its incorporation into a molecular scaffold is not a trivial substitution; it is a strategic decision to enforce a specific, often rigid, conformation that can profoundly influence a compound's physicochemical properties, metabolic stability, and, most critically, its interaction with biological targets.[1][2]

The presence of two fluorine atoms in the ortho positions to the point of substitution creates a unique steric and electronic environment. This environment restricts the free rotation that is typically observed around aryl single bonds, effectively locking the phenyl ring into a preferred orientation. This pre-organization can significantly reduce the entropic penalty of binding to a receptor, leading to enhanced potency and selectivity.[2] Furthermore, the electronic-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and alter metabolic pathways, making it a valuable tool for lead optimization.[1][3]

This guide provides a comprehensive technical overview of the structural and conformational analysis of 2,6-difluorophenyl derivatives. We will delve into the fundamental principles governing their unique geometry, detail the key experimental and computational methodologies used for their characterization, and explore the causal links between their conformational behavior and functional outcomes.

Part 1: Core Principles of Conformation in 2,6-Difluorophenyl Systems

The defining characteristic of 2,6-difluorophenyl derivatives is the constrained rotation about the C-X bond (where X is the atom connecting the ring to the rest of the molecule). This constraint arises from a combination of steric hindrance and intramolecular interactions.

Steric Hindrance and Rotational Barriers

The two ortho-fluorine atoms are sterically demanding, creating a high energy barrier to rotation around the C-X bond. Unlike an unsubstituted phenyl ring which can rotate relatively freely, the 2,6-difluorophenyl group is forced to adopt a conformation where the plane of the ring is significantly twisted (non-coplanar) with respect to the substituent. This high rotational barrier means the molecule predominantly populates a narrow range of low-energy conformations.[4] The magnitude of this barrier is significantly higher than for electron-donating groups and is a key factor in the conformational rigidity of these molecules.[5]

Intramolecular Interactions

The conformation of these derivatives can be further stabilized by specific non-covalent intramolecular interactions. The electronegative fluorine atoms can act as weak hydrogen bond acceptors.

-

Three-Center C-F···H-N Hydrogen Bonding: In systems containing a proximate N-H group, such as in 2,6-bis(2,6-difluorophenyl)piperidine, evidence from NMR spectroscopy and X-ray crystallography has shown that the amino hydrogen can interact simultaneously with two fluorine atoms.[6] This interaction creates a stabilizing three-center hydrogen bond, which further restricts the rotation of the aryl substituents and locks in a specific conformation.[6]

-

Other C-H···F Interactions: Similar, weaker interactions can occur with nearby C-H bonds, contributing to the overall conformational preference.

These stabilizing interactions, coupled with the inherent steric clash, are the primary determinants of the molecule's three-dimensional shape.

Part 2: Experimental Elucidation of Molecular Structure

A comprehensive understanding of conformation requires a multi-pronged approach, leveraging techniques that provide information in both the solid and solution phases.

Single-Crystal X-ray Crystallography: The Definitive Solid-State View

Expertise & Causality: X-ray crystallography is the gold standard for determining the precise atomic and molecular structure of a crystalline compound.[7] It provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state, yielding exact bond lengths, bond angles, and torsional angles. This static picture is invaluable for validating computational models and understanding the fundamental geometry imposed by the 2,6-difluorophenyl group.

Trustworthiness (Self-Validating Protocol): The protocol is inherently self-validating through metrics like the R-factor, which quantifies the agreement between the experimental diffraction data and the final structural model.[8] A low R-factor indicates a high-quality, trustworthy structure.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth (Rate-Limiting Step): The most critical and often most challenging step is growing a single, high-quality crystal.[9][10]

-

Data Collection:

-

Mount a suitable single crystal on a goniometer within the diffractometer.[8]

-

Cool the crystal (e.g., to 200 K or -150 °C) to minimize thermal vibrations.[8][11]

-

Irradiate the crystal with a monochromatic X-ray beam (e.g., MoKα radiation, λ = 0.71073 Å).[8]

-

Rotate the crystal and collect the diffraction data (intensities and positions of diffracted spots) over a range of angles.[10]

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain a set of unique reflections.

-

Solve the crystal structure using direct methods to obtain an initial electron density map.[8]

-

Refine the structural model by full-matrix least-squares on F², adjusting atomic positions and displacement parameters to best fit the experimental data.[8] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]

-

Data Presentation: Crystallographic Data for 2,6-Difluorophenol

The following table summarizes key data from the crystal structure determination of 2,6-difluorophenol.[11]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.9287(5) |

| b (Å) | 10.1752(8) |

| c (Å) | 10.9156(10) |

| Volume (ų) | 547.42(9) |

| Temperature (K) | 200 |

| R-factor (Rgt(F)) | 0.0248 |

NMR Spectroscopy: Probing Conformation in Solution

Expertise & Causality: While X-ray crystallography provides a static solid-state structure, NMR spectroscopy reveals the time-averaged conformation of a molecule in solution, which is often more relevant to its biological activity.[8][12][13] Specific NMR experiments can provide information on through-bond connectivity and through-space atomic proximities, allowing for the deduction of the predominant solution-phase structure.

Trustworthiness (Self-Validating Protocol): The consistency across multiple, orthogonal 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) serves as a self-validation system. For example, a through-space NOESY correlation must be consistent with the through-bond connectivities established by COSY and HMBC.[14]

Experimental Protocol: Conformational Analysis via NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8]

-

1D NMR Data Acquisition:

-

Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra. Chemical shifts provide information about the electronic environment of each nucleus.[8]

-

-

2D NMR for Structural Assignment:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks to establish proton connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.[14]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms over two or three bonds, crucial for assigning quaternary carbons and piecing together molecular fragments.[14]

-

-

NOESY for Conformational Analysis:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining conformation. It detects through-space interactions between protons that are close to each other (< 5 Å), irrespective of their bonding.[14] The presence of a NOESY cross-peak between two protons is direct evidence of their spatial proximity, which helps define the molecule's folding and the orientation of the 2,6-difluorophenyl ring.

-

-

Variable Temperature (VT) NMR:

-

Acquire spectra at different temperatures to study dynamic processes. For 2,6-difluorophenyl derivatives, VT-¹⁹F NMR can be used to measure the energy barrier to C-C bond rotation.[6]

-

Part 3: Computational Modeling: Exploring the Conformational Landscape

Expertise & Causality: Computational chemistry is an indispensable tool that complements experimental data. It allows for the systematic exploration of a molecule's potential energy surface to identify all stable conformers, calculate their relative energies, and determine the energy barriers separating them.[15][16] This is particularly valuable for conformationally restricted systems like 2,6-difluorophenyl derivatives, as it can rationalize why certain conformations are preferred and predict the energetic cost of deviation.

Trustworthiness (Self-Validating Protocol): The protocol's trustworthiness is established by comparing computational results with experimental data. For instance, the computationally predicted lowest-energy conformer should be consistent with the structure observed by X-ray crystallography, and calculated NMR parameters should correlate with experimental spectra.[17][18]

Workflow: Computational Conformational Analysis

The logical flow for a computational study integrates different levels of theory to balance accuracy and computational cost.

Caption: Computational workflow for conformational analysis.

Detailed Computational Protocol

-

Initial Structure Generation: Build the 3D structure of the molecule in a molecular modeling program.[15]

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like Molecular Mechanics (MM) to generate a large pool of potential conformers.[17]

-

Geometry Optimization: Take the unique, low-energy conformers from the MM search and optimize their geometries using a more accurate method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., M06-2X/6-311+G*).[4] This step provides precise geometries and energies for the stable conformers.[19]

-

Energy Calculation: For the most accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using an even higher level of theory or a larger basis set.[20]

-

Rotational Barrier Calculation: To determine the energy barrier for rotation around the C-X bond, perform a Potential Energy Surface (PES) scan. This involves constraining the relevant dihedral angle at various values (e.g., in 10° increments) and optimizing the rest of the molecular geometry at each step.[4][12] The energy difference between the minimum and maximum points on the resulting curve is the rotational barrier.

Part 4: Integrated Analysis and Impact on Drug Design

A truly robust conformational analysis integrates all three pillars: X-ray crystallography, NMR spectroscopy, and computational modeling. Each technique provides a unique and complementary piece of the puzzle.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. "Computational Design of β-Fluorinated Morphine Derivatives for pH-spec" by Makena Augenstein, Nayiri Alexander et al. [digitalcommons.chapman.edu]

- 4. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study [mdpi.com]

- 5. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. auremn.org.br [auremn.org.br]

- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 16. bettermolecularmodelling.com [bettermolecularmodelling.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 20. researchgate.net [researchgate.net]

Solubility of 4-(2,6-Difluorophenyl)benzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(2,6-Difluorophenyl)benzoic acid in Organic Solvents

Disclaimer: Initial research for this guide yielded no specific, publicly available quantitative solubility data for 4-(2,6-Difluorophenyl)benzoic acid. Consequently, this document serves as a comprehensive, practical guide for researchers, scientists, and drug development professionals to both predict and experimentally determine the solubility of this compound. The principles and methodologies detailed herein provide a robust framework for generating reliable solubility data and making informed decisions in solvent selection for applications such as drug formulation, synthesis, and purification.

4-(2,6-Difluorophenyl)benzoic acid is a molecule of interest in medicinal chemistry and drug discovery, likely as a fragment or intermediate for more complex active pharmaceutical ingredients (APIs). The solubility of such compounds is a cornerstone of their developability.[1] Poor solubility can lead to a cascade of challenges, including low bioavailability, difficulties in formulation, and unreliable results in preclinical assays.[1][2] Understanding and quantifying the solubility of 4-(2,6-Difluorophenyl)benzoic acid in various organic solvents is therefore a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.

This guide provides a two-pronged approach to understanding the solubility of 4-(2,6-Difluorophenyl)benzoic acid: a theoretical framework for prediction and a detailed experimental protocol for determination.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" is a fundamental principle in chemistry, and it is governed by the nature and magnitude of intermolecular forces between the solute and the solvent. The solubility of 4-(2,6-Difluorophenyl)benzoic acid will be dictated by the interplay of forces originating from its distinct structural features: the benzoic acid moiety and the difluorophenyl group.

-

The Benzoic Acid Group: The carboxylic acid functional group (-COOH) is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This makes it amenable to dissolution in polar, protic solvents (like alcohols) and polar, aprotic solvents that are good hydrogen bond acceptors (like acetone or dimethyl sulfoxide).

-

The Phenyl Rings: The two phenyl rings contribute to the molecule's nonpolar character through van der Waals forces (specifically, dispersion forces). This suggests that the molecule will have some solubility in nonpolar aromatic solvents (like toluene) and potentially limited solubility in highly polar or aqueous media.

-

The Difluoro Substituents: The two fluorine atoms on the phenyl ring are highly electronegative, introducing polarity to that part of the molecule. This can enhance interactions with polar solvents.

The overall solubility will be a balance of these competing factors. It is anticipated that 4-(2,6-Difluorophenyl)benzoic acid will exhibit its highest solubility in polar organic solvents that can effectively engage in hydrogen bonding with the carboxylic acid group while also accommodating the nonpolar phenyl rings.

Predicting Solubility: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[3][4] This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.

Each solvent and solute can be assigned a set of these three parameters, which act as coordinates in a three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

For a given solute, an "interaction radius" (R₀) can be determined. If the calculated distance (Ra) for a solvent is less than the solute's interaction radius (Ra < R₀), there is a high probability of dissolution.[1]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Conceptual Diagram of the Hansen Solubility Sphere.", fontname="Arial", fontsize=10]; end

The following table provides the Hansen Solubility Parameters for a selection of common organic solvents. While the HSP for 4-(2,6-Difluorophenyl)benzoic acid is not known, the values for benzoic acid can be used as a starting point for solvent selection.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzyl Alcohol | 18.4 | 6.3 | 13.7 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources.[5]

Experimental Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[6][7][8] This method is reliable and directly measures the saturation concentration of the solute in a given solvent at a specific temperature.

Detailed Experimental Protocol

-

Preparation:

-

Add an excess of solid 4-(2,6-Difluorophenyl)benzoic acid to a series of vials or flasks, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Seal the vessels tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vessels to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles. This step is critical to avoid overestimating the solubility.

-

-

Quantification (Using UV-Vis Spectrophotometry):

-

Create a Calibration Curve:

-

Prepare a series of standard solutions of 4-(2,6-Difluorophenyl)benzoic acid of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).[10][11]

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship as described by the Beer-Lambert law.[12]

-

-

Measure the Sample:

-

Dilute the filtered supernatant from the equilibrated sample to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculate Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of 4-(2,6-Difluorophenyl)benzoic acid in that solvent at the specified temperature.

-

-

dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Workflow for Solubility Determination via the Shake-Flask Method.", fontname="Arial", fontsize=10]; end

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison across different solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Toluene | 25 | ||

| ... | ... |

Conclusion

References

[3] Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient and their importance in surface coating formulation. Danish Technical Press.

[4] Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

[1] ChemRxiv. (2022). A Bayesian approach to predict solubility parameters. ChemRxiv. Retrieved from [Link]

[6] BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

[13] Just, S., et al. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 4(1), 2243-2250.

[14] Martin, A., et al. (1981). Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264.

[7] Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

[15] U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

[16] ResearchGate. (2016). The modified extended Hansen method to determine partial solubility parameters of drugs containing a single hydrogen bonding group and their sodium derivatives: Benzoic acid/Na and ibuprofen/Na. ResearchGate.

[8] BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from a relevant BioAssay Systems publication.

[5] Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

[9] Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

[10] Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications.

[11] ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate.

[17] Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

Indonesian Journal of Science & Technology. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.

[12] PROAnalytics. (2018). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. quora.com [quora.com]

- 10. rootspress.org [rootspress.org]

- 11. researchgate.net [researchgate.net]

- 12. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 13. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. researchgate.net [researchgate.net]

- 17. improvedpharma.com [improvedpharma.com]

Electronic Effects of Fluorine Substitution on Biphenyl Benzoic Acids: A Technical Guide for Medicinal Chemistry

Executive Summary

This guide details the physicochemical and biological impact of fluorine substitution on biphenyl benzoic acid scaffolds. Frequently employed in medicinal chemistry (e.g., Diflunisal, Tafamidis analogs), this scaffold's efficacy relies on a delicate balance between electronic modulation, conformational restriction, and metabolic stability. This document provides researchers with a structural analysis of the "Fluorine Scan," synthetic protocols via Suzuki-Miyaura coupling, and the mechanistic basis for Transthyretin (TTR) kinetic stabilization.

The Physicochemical Landscape

The introduction of fluorine into a biphenyl benzoic acid system induces profound changes in molecular properties due to fluorine’s high electronegativity (

Electronic Modulation & Acidity (pKa)

Fluorine alters the acidity of the benzoic acid moiety through two competing mechanisms: the electron-withdrawing inductive effect (

-

Ortho-Substitution (relative to COOH): The

effect dominates significantly due to proximity. This stabilizes the carboxylate anion, lowering the pKa (increasing acidity). -

Meta-Substitution: The

effect persists but is weaker. -

Para-Substitution: The

effect competes with the

Table 1: Comparative pKa Shifts in Fluorinated Benzoic Acid Systems Note: Values are approximate aqueous pKa; biphenyl systems follow similar trends but are influenced by the second ring's electron density.

| Substitution Pattern | Electronic Effect Dominance | Approx. pKa Shift (vs. Unsubstituted ~4.2) |

| Ortho-F | Strong | -0.9 to -1.0 (More Acidic) |

| Meta-F | Moderate | -0.3 to -0.4 |

| Para-F | Weak | -0.05 to -0.1 (Negligible) |

| Pentafluoro | Cumulative | -2.5 (Highly Acidic) |

Conformational Lock: The Ortho-Effect

In biphenyl systems, rotation around the C1-C1' bond is restricted by steric hindrance. Substituting fluorine at the ortho positions (2, 2', 6, or 6') relative to the biaryl bond forces the rings to twist out of planarity to minimize steric clash and electrostatic repulsion between the fluorine lone pairs and the

-

Twist Angle: Typically 45°–60°.

-

Biological Consequence: This "twist" decouples the

-systems, preventing planarity. This is critical for fitting into specific hydrophobic pockets (e.g., the T4 binding site of TTR) where a planar molecule would be sterically rejected.

Figure 1: Mechanistic pathway of fluorine substitution affecting acidity and conformation.

Synthetic Pathways: Suzuki-Miyaura Coupling

The most robust method for synthesizing fluorinated biphenyl benzoic acids is the Suzuki-Miyaura cross-coupling reaction. Fluorinated aryl boronic acids are coupled with aryl halides.

Standard Protocol

Reagents:

-

Catalyst:

or -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1) or DMF/Water.

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with the aryl halide (1.0 equiv), fluorinated phenylboronic acid (1.2 equiv), and base (2.5 equiv).

-

Degassing: Purge the solvent mixture with

or Argon for 15 minutes to remove -

Catalysis: Add Pd catalyst (3-5 mol%) under inert atmosphere.

-

Reaction: Heat to 80-100°C for 4–12 hours. Monitor via LC-MS.

-

Workup: Acidify carefully (if the product is a carboxylic acid) to pH 3-4, extract with EtOAc, and purify via crystallization or column chromatography.

Figure 2: Catalytic cycle for the Suzuki-Miyaura synthesis of fluorinated biphenyls.

Biological Implications[1][2][3]

Metabolic Stability (The "Fluorine Block")

A primary failure mode for biphenyl drugs is rapid metabolism via Cytochrome P450-mediated hydroxylation, typically at the para position of the phenyl ring.

-

Strategy: Substituting the para-hydrogen with fluorine blocks this oxidation. The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering it metabolically inert to direct oxidation.

-

Outcome: Extended plasma half-life (

).

Transthyretin (TTR) Kinetic Stabilization

Fluorinated biphenyls (e.g., Diflunisal, Tafamidis analogs) are potent TTR stabilizers.

-

Pathology: TTR is a homotetramer. In diseases like TTR Amyloid Cardiomyopathy (ATTR-CM), the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.[1][2][3][4][5][6][7][8]

-

Mechanism: These drugs bind to the two thyroxine (T4) binding sites at the dimer-dimer interface.

-

Fluorine's Role:

-

Hydrophobic Fit: The fluorinated ring occupies the inner hydrophobic pocket (halogen binding pocket).

-

Kinetic Stabilization: Binding raises the activation energy barrier for tetramer dissociation.

-

Selectivity: The "twisted" conformation induced by ortho-fluorine (or similar steric bulk) mimics the geometry required to fit the T4 pocket, improving binding affinity (

).

-

Experimental Protocols

Protocol: Potentiometric pKa Determination

Use this protocol to quantify the electronic effect of fluorine substitution.

-

Preparation: Dissolve 2-5 mg of the fluorinated biphenyl benzoic acid in a co-solvent mixture (e.g., Methanol/Water 30:70) to ensure solubility.

-

Titrant: Use standardized 0.1 M KOH (Carbonate-free).

-

Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00).

-

Titration: Perform the titration at constant temperature (25°C) under

blanket to exclude atmospheric -

Analysis: Plot pH vs. Volume of KOH. Use the Gran Plot method or first derivative method to determine the equivalence point and calculate pKa.

-

Validation: Compare against a benzoic acid standard (pKa ~4.20).

-

Protocol: Synthesis of 2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic Acid (Diflunisal Analog)

-

Reactants: Combine 5-bromo-2-hydroxybenzoic acid (1.0 eq) and 2,4-difluorophenylboronic acid (1.2 eq).

-

Solvent/Base: Dissolve in 1,4-Dioxane/Water (3:1). Add

(3.0 eq). -

Catalyst: Add

(3 mol%). -

Conditions: Reflux at 90°C for 6 hours under Nitrogen.

-

Purification:

-

Cool to RT and filter through Celite.

-

Acidify filtrate with 1N HCl to pH 2. Precipitate forms.

-

Filter solid, wash with water, and recrystallize from Ethanol/Water.

-

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

-

Adamski-Werner, S. L., et al. (2004). Diflunisal analogues stabilize the native state of transthyretin...[9] Journal of Medicinal Chemistry. Link

-

Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer...[6] Proceedings of the National Academy of Sciences. Link

-

Hollingsworth, C. A., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. Link

Sources

- 1. What are TTR inhibitors and how do they work? [synapse.patsnap.com]

- 2. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study | MDPI [mdpi.com]

- 4. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting transthyretin amyloid fibril formation via protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Human transthyretin in complex with iododiflunisal: structural features associated with a potent amyloid inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Crystal Packing and Intermolecular Interactions of 4-(2,6-Difluorophenyl)benzoic Acid

[1]

Executive Summary

This technical guide provides a structural analysis of 4-(2,6-difluorophenyl)benzoic acid , a critical biphenyl scaffold used in liquid crystal engineering and drug discovery (e.g., diflunisal analogs).[1] Unlike planar biphenyls, this molecule exhibits a frustrated conformational landscape driven by the steric clash between the 2,6-fluorine atoms and the ortho-protons of the benzoic acid ring.

This guide details the competition between the planarizing potential of

Part 1: Molecular Architecture & Conformational Landscape

The "Fluorine Twist" Mechanism

The defining structural feature of 4-(2,6-difluorophenyl)benzoic acid is the dihedral angle between the two phenyl rings. In non-substituted biphenyls, the rings are twisted (

However, the introduction of fluorine at the 2,6-positions creates an insurmountable steric barrier. The van der Waals radius of Fluorine (

-

Consequence: The molecule is forced into a non-planar conformation with a twist angle typically between 50^\circ and 60^\circ .[1]

-

Crystallographic Impact: This twist prevents the formation of standard "slip-stacked" motifs common in planar aromatics, forcing the lattice into herringbone or corrugated packing arrangements to fill space efficiently.

Quantitative Structural Parameters (Predicted/Analogous)

| Parameter | Value (Typical) | Structural Driver |

| Torsion Angle ( | Steric repulsion (F...H) | |

| Strong H-bond (Dimer) | ||

| Weak electrostatic steering | ||

| Lattice Energy | -110 to -130 kJ/mol | Sum of H-bonds + vdW |

Part 2: Intermolecular Interactions & Packing Motifs

Primary Synthon: The Centrosymmetric Dimer

The crystal structure is anchored by the carboxylic acid group. Following Etter’s rules for hydrogen bonding, the primary interaction is the formation of a centrosymmetric dimer via the

-

Mechanism: Two molecules interact head-to-head.[1]

-

Stability: This is the strongest interaction in the lattice (

kJ/mol), creating a "supramolecular dumbbell" unit. -

Validation: In IR spectroscopy, this shifts the

stretch to a broad band at

Secondary Interactions: The Role of Fluorine

Once the dimers are formed, they pack against each other. The fluorine atoms are not passive; they act as weak hydrogen bond acceptors.[1]

- Interactions: The acidic aromatic protons (activated by the electron-withdrawing carboxyl group) form weak hydrogen bonds with the fluorine atoms of adjacent molecules.[1] These interactions are directional and help lock the twisted conformation in place.[1]

- Contacts: Often observed in highly fluorinated systems, Type I (symmetrical) or Type II (bent) halogen-halogen contacts may occur, contributing to lattice stability, though these are weaker than H-bonds.[1]

Interaction Hierarchy Diagram

Figure 1: Energetic hierarchy of intermolecular forces driving the crystallization of fluorinated biphenyl acids.[1]

Part 3: Experimental Protocols

Synthesis & Crystallization Workflow

To study these interactions, high-purity single crystals are required.[1] The following protocol ensures the removal of isomeric impurities (e.g., 2,4-difluoro isomers) which can inhibit crystal growth.

Protocol: Suzuki-Miyaura Coupling & Crystallization

-

Coupling:

-

React 4-carboxyphenylboronic acid (1.0 eq) with 1-bromo-2,6-difluorobenzene (1.1 eq) using

catalyst (5 mol%) in a degassed mixture of Toluene/Ethanol/2M -

Reflux for 16 hours under Nitrogen.[1]

-

-

Workup:

-

Purification (Critical Step):

-

Dissolve crude solid in hot Ethanol.

-

Add activated charcoal to remove palladium residues (which act as nucleation sites for polycrystals).[1] Filter hot.

-

-

Crystal Growth (Slow Evaporation):

-

Solvent System: Ethanol:Water (80:20) or Acetonitrile.[1]

-

Method: Dissolve 50 mg of purified acid in 5 mL solvent. Cover vial with parafilm, poke 3 pinholes, and allow to stand at room temperature for 3-5 days.

-

Target: Colorless blocks or prisms.

-

Polymorph Screening Workflow

Figure 2: Workflow for screening potential polymorphs driven by solvent-solute interactions.

Part 4: Implications for Drug Development[1]

Solubility & Bioavailability

The 2,6-difluoro substitution increases the lipophilicity (

-

Metabolic Stability: The C-F bond is metabolically inert, blocking hydroxylation at the 2,6-positions (a common metabolic route).

-

Solubility: The disruption of planar

-stacking by the "fluorine twist" generally increases solubility in organic media compared to planar analogs, as the lattice energy is slightly lower due to less efficient packing.

Solid-State Stability

While the twist reduces packing efficiency, the

References

-

Desiraju, G. R. (2013).[1] Crystal Engineering: A Textbook. World Scientific.[1] (Defines the

synthon and general supramolecular principles). -

Gorelik, M. V., et al. (2016).[1] "Short C–H⋯F interactions involving the 2,5-difluorobenzene group: understanding the role of fluorine in aggregation." CrystEngComm, 18, 5764-5776.[1][2] Link

-

Omondi, B., et al. (2009).[1][3] "Two polymorphs of N-(2,6-difluorophenyl)formamide." Acta Crystallographica Section C, 65(9), o470-o474.[1][3] Link (Demonstrates the polymorphism and twisting in 2,6-difluorophenyl derivatives).

-

PubChem. (2025).[1][4][5] "4-Fluorobenzoic acid and related derivatives."[1][4][6][7][8][9] National Library of Medicine.[1] Link

-

Cambridge Crystallographic Data Centre (CCDC). (2025).[1] "CSD-System: The world’s repository of small molecule crystal structures."[1] Link

Sources

- 1. globalscientificjournal.com [globalscientificjournal.com]

- 2. Short C–H⋯F interactions involving the 2,5-difluorobenzene group: understanding the role of fluorine in aggregation and complex C–F/C–H disorder in a 2 × 6 isomer grid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Two polymorphs of N-(2,6-difluorophenyl)formamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(tert-Butoxycarbonyl)-2,6-difluorobenzoic acid | C12H12F2O4 | CID 137553366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]

- 9. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

Technical Whitepaper: Thermal Phase Transitions and Melting Point Characterization of 4-(2,6-Difluorophenyl)benzoic acid

The following is an in-depth technical guide on the thermal characterization of 4-(2,6-Difluorophenyl)benzoic acid, structured for researchers and drug development professionals.

Executive Summary

4-(2,6-Difluorophenyl)benzoic acid (CAS 505082-79-1) is a critical fluorinated biphenyl intermediate used primarily in the synthesis of liquid crystal (LC) mesogens and transthyretin (TTR) amyloidosis inhibitors . Its structural rigidity, combined with the electronegative 2,6-difluoro substitution, imparts unique dielectric anisotropy and metabolic stability.

Accurate determination of its melting point and thermal phase transitions is not merely a purity check but a fundamental requirement for processing. The 2,6-difluoro substitution induces a non-planar twist in the biphenyl core, significantly altering the crystal lattice energy compared to non-fluorinated analogs. This guide outlines the precise methodology for characterizing these transitions, distinguishing between simple melting events and potential liquid crystalline mesophases.

Chemical Profile & Theoretical Thermal Behavior[1]

Molecular Specifications

-

IUPAC Name: 2',6'-Difluoro-4-biphenylcarboxylic acid[1]

-

CAS Number: 505082-79-1[1]

-

Molecular Formula: C₁₃H₈F₂O₂[1]

-

Molecular Weight: 234.20 g/mol

-

Structural Features: The steric repulsion between the 2,6-fluorine atoms and the protons on the adjacent phenyl ring forces the two aromatic rings out of planarity (dihedral angle ~60–90°).

Expected Thermal Phase Behavior

Unlike standard organic acids, fluorinated biphenyl acids often exhibit enantiotropic or monotropic liquid crystalline behavior before isotropization.

-

Solid State: Crystalline (typically white powder/needles).

-

Melting Range (Theoretical): Based on structural analogs (e.g., 4-phenylbenzoic acid, MP ~224°C; Diflunisal, MP ~210°C), the expected melting point for the 2,6-difluoro derivative lies in the 180°C – 215°C range. The non-planarity typically lowers the melting point relative to the unsubstituted parent, while the carboxylic acid dimer hydrogen bonding maintains high thermal stability.

-

Degradation: Decarboxylation is the primary degradation pathway, typically onsetting >250°C.

Thermal Analysis Methodology (The Core)

To rigorously define the melting point and phase behavior, a multi-technique approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required.

Experimental Workflow Logic

The following diagram illustrates the decision logic for distinguishing between a simple melt and a liquid crystalline transition.

Caption: Workflow for distinguishing simple melting from mesophase transitions in fluorinated biphenyls.

Protocol 1: Thermogravimetric Analysis (TGA)

Purpose: To establish the upper temperature limit before decarboxylation occurs, ensuring DSC artifacts are not degradation events.

-

Instrument: TGA 5500 (TA Instruments) or equivalent.

-

Sample Mass: 5–10 mg.

-

Pan: Platinum or Alumina (open).

-

Purge Gas: Nitrogen (40 mL/min) to prevent oxidation.

-

Ramp: 10°C/min from Ambient to 400°C.

-

Critical Output: Identify the

(temperature at 1% mass loss).-

Expectation: Stable up to ~240°C. Mass loss near 250°C+ indicates decarboxylation (

release).

-

Protocol 2: Differential Scanning Calorimetry (DSC)

Purpose: To determine the precise melting point (

-

Instrument: DSC 2500 (TA Instruments) or DSC 3+ (Mettler Toledo).

-

Sample Mass: 2–4 mg (encapsulated in Tzero Aluminum Hermetic Pan with pinhole).

-

Note: A pinhole is crucial to prevent pan deformation if slight outgassing occurs.

-

-

Purge Gas: Nitrogen (50 mL/min).

-

Cycle Parameters:

-

Equilibrate: 25°C.

-

Ramp 1: Heat to (

) at 10°C/min. (Removes solvent/thermal history). -

Isothermal: Hold 1 min.

-

Ramp 2: Cool to 0°C at 10°C/min. (Induces controlled crystallization).

-

Ramp 3: Heat to (

) at 10°C/min. (Data collection ramp).

-

-

Data Interpretation:

- : The intersection of the baseline and the leading edge of the endotherm. This is the reported Melting Point.

- : The tip of the endotherm.

-

Liquid Crystal Check: If a small endotherm appears before the main melting peak, or a second peak appears after the main melt, this indicates a Crystal

Smectic/Nematic

Data Presentation & Analysis

When characterizing 4-(2,6-Difluorophenyl)benzoic acid, results should be tabulated as follows to ensure comparability across batches.

Table 1: Representative Thermal Data Structure

| Parameter | Symbol | Unit | Typical Value / Observation | Significance |

| Melting Onset | °C | 180–215 (Est.) | The thermodynamic melting point. | |

| Enthalpy of Fusion | J/g | 100–150 | Indicates crystallinity degree. Low values (<50) suggest amorphous content. | |

| Degradation Onset | °C | >250 | Upper limit for processing (e.g., extrusion, compounding). | |

| Recrystallization | °C | < | Supercooling is common in fluorinated aromatics. | |

| Volatiles | % | < 0.5 | Measured in 1st DSC heat; indicates solvent entrapment. |

Common Impurities Affecting Melting Point

Since this compound is typically synthesized via Suzuki-Miyaura coupling (Reaction of 4-carboxyphenylboronic acid + 1-bromo-2,6-difluorobenzene), specific impurities will depress the melting point:

-

Homocoupling Products: 4,4'-Biphenyldicarboxylic acid (High MP >300°C) – raises MP or broadens range.

-

Protodeboronation Byproducts: Benzoic acid (MP 122°C) – significantly lowers MP.

-

Catalyst Residues: Palladium black (inert, but affects weight/enthalpy calc).

Visual Validation: Hot Stage Microscopy (HSM)

DSC data must be validated visually to confirm if a transition is a melt or a polymorph change.

Workflow:

-

Place trace sample on a glass slide on a Kofler hot stage or Linkam stage.

-

Heat at 10°C/min under Cross-Polarized Light (XPL).

-

Observation:

-

Crystalline: Bright, birefringent domains.

-

Melting: Sharp transition to dark (isotropic liquid).

-

Liquid Crystal: Transition from solid texture to a fluid, birefringent texture (e.g., Schlieren texture) before going dark.

-

References

-

Chemical Structure & Identifiers: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 933857, 4-(2,6-Difluorophenyl)benzoic acid. Retrieved October 24, 2025, from [Link]

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Liquid Crystal Characterization: Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Vol 8: Main-Chain Thermotropic Liquid-Crystalline Polymers. Wiley-VCH. [Link]

-

TTR Amyloidosis Inhibitor Analogs: Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629-9634. [Link]

-

Thermal Analysis Standards: TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: DSC and TGA. Retrieved October 24, 2025, from [Link]

Sources

Methodological & Application

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-(2,6-Difluorophenyl)benzoic Acid

Introduction: The Significance of 4-(2,6-Difluorophenyl)benzoic Acid and the Strategic Advantage of Suzuki-Miyaura Coupling

4-(2,6-Difluorophenyl)benzoic acid is a key structural motif in medicinal chemistry and materials science. Its biphenyl framework, substituted with a carboxylic acid and a difluorophenyl group, imparts unique electronic and conformational properties, making it a valuable building block for the synthesis of pharmacologically active compounds and advanced organic materials. Notably, analogues of this structure, such as Diflunisal, are recognized nonsteroidal anti-inflammatory drugs (NSAIDs)[1][2]. The precise and efficient synthesis of such biaryl compounds is therefore of critical importance.

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[3] This palladium-catalyzed reaction between an organoboron species and an organic halide offers a powerful and versatile method for the construction of biaryl systems.[3] Its advantages over traditional methods include mild reaction conditions, the commercial availability and stability of reagents, and the generation of non-toxic byproducts.[1] For the synthesis of 4-(2,6-Difluorophenyl)benzoic acid, the Suzuki-Miyaura coupling provides a direct and high-yielding pathway, accommodating the carboxylic acid functionality that might be incompatible with more reactive organometallic reagents like Grignard or organolithium compounds.

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(2,6-Difluorophenyl)benzoic acid via the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and discuss key considerations for optimizing this transformation.

The Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step forms a new palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.

-

Transmetalation: In this key step, the organic group from the organoboron species is transferred to the palladium(II) complex. The presence of a base is essential for this step to proceed efficiently. The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond of the biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-(2,6-Difluorophenyl)benzoic acid

This protocol details the synthesis of 4-(2,6-Difluorophenyl)benzoic acid from 4-iodobenzoic acid and (2,6-difluorophenyl)boronic acid. The use of an aqueous solvent system makes this procedure more environmentally friendly and often facilitates the workup.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Iodobenzoic acid | 248.01 | 2.48 g | 10.0 | 1.0 |

| (2,6-Difluorophenyl)boronic acid | 157.91 | 1.74 g | 11.0 | 1.1 |

| Palladium on Carbon (10 wt. %) | - | 106 mg | 0.1 (of Pd) | 0.01 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | 3.0 |

| Ethanol | 46.07 | 30 mL | - | - |

| Deionized Water | 18.02 | 10 mL | - | - |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 4-(2,6-Difluorophenyl)benzoic acid.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-iodobenzoic acid (2.48 g, 10.0 mmol), (2,6-difluorophenyl)boronic acid (1.74 g, 11.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Solvent Addition: Add 30 mL of ethanol and 10 mL of deionized water to the flask. Stir the mixture to dissolve the solids as much as possible.

-

Degassing: Degas the reaction mixture by bubbling a gentle stream of nitrogen gas through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of nitrogen, add the 10% palladium on carbon catalyst (106 mg, 0.01 mmol Pd).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a few drops of acetic acid. The product spot should be more polar than the starting aryl halide. The reaction is typically complete within 4-6 hours.

-

Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the Celite® pad with a small amount of ethanol to ensure all the product is collected.

-

Workup - Precipitation: Transfer the filtrate to a beaker and, while stirring, slowly add 2M hydrochloric acid until the pH of the solution is approximately 2. A white precipitate of 4-(2,6-Difluorophenyl)benzoic acid will form.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying and Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

Data Presentation: Expected Results

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | White to off-white solid |

| Purity (by ¹H NMR) | >98% |

| Melting Point | ~220-224 °C |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the degassing step was performed thoroughly. The quality of the palladium catalyst is also critical; using a fresh batch is recommended. Increasing the reaction time or adding a small additional portion of the catalyst may also be beneficial.

-

Low Yield: Low yields can result from inefficient precipitation or losses during recrystallization. Ensure the pH is sufficiently low during the precipitation step. During recrystallization, use the minimum amount of hot solvent necessary to dissolve the solid to maximize recovery.

-

Choice of Base: Potassium carbonate is a good general-purpose base for this reaction.[4] In some cases, a stronger base like potassium phosphate (K₃PO₄) may be required, particularly if using a less reactive aryl bromide instead of an iodide.

-

Catalyst Selection: While palladium on carbon is a cost-effective and easily removable heterogeneous catalyst, homogeneous catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can also be used and may offer higher activity in some cases.[1] However, removal of the homogeneous catalyst and ligands can be more challenging.

Conclusion

The Suzuki-Miyaura coupling is an exceptionally reliable and versatile method for the synthesis of 4-(2,6-Difluorophenyl)benzoic acid. The protocol detailed in this application note provides a robust and scalable procedure that utilizes readily available reagents and a cost-effective catalyst. By understanding the underlying mechanism and key experimental parameters, researchers can confidently and efficiently synthesize this important biaryl compound for applications in drug discovery and materials science.

References

-

One step synthesis of Diflunisal using a Pd-diamine complex. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). Polymers (Basel). Retrieved February 13, 2026, from [Link]

-

A highly active and reusable supramolecular palladium catalyst for Suzuki–Miyaura coupling in aqueous media. (n.d.). RSC Advances. Retrieved February 13, 2026, from [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. Retrieved February 13, 2026, from [Link]

- Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. (1992). Google Patents.

- Process for making certain benzoic acid compounds. (n.d.). Google Patents.

-

PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (n.d.). European Patent Office. Retrieved February 13, 2026, from [Link]

-

Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. (2022). University Chemistry. Retrieved February 13, 2026, from [Link]

-

Diflunisal analogues stabilize the native state of transthyretin. Potent inhibition of amyloidogenesis. (2004). Journal of Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

Sources

Application Note: Precision Synthesis of Negative Dielectric Anisotropy Mesogens via 4-(2,6-Difluorophenyl)benzoic Acid

Abstract

This application note details the synthetic pathway for liquid crystal (LC) mesogens derived from 4-(2,6-difluorophenyl)benzoic acid . This scaffold is a critical building block for negative dielectric anisotropy (

Introduction & Chemical Strategy

The Role of Lateral Fluorination

In modern LC display technology, achieving a negative dielectric anisotropy is essential for VA modes, where molecules align perpendicular to the substrate and tilt when an electric field is applied.

-

Mechanism: The C-F bonds on the 2,6-difluorophenyl moiety create a net dipole moment perpendicular to the molecular long axis.

-

Structural Consequence: Unlike 2,3-difluoro substitutions which allow for relatively planar conformations, the 2,6-difluoro substitution at the inter-ring bond induces a significant torsion angle (~60–90°) between the phenyl rings due to steric repulsion between the fluorine atoms and the orth-hydrogens of the adjacent ring. This "twisted" biphenyl core is valuable for tuning the elastic constants (

) and reducing smectic phase formation, thereby widening the nematic operating range.

Retrosynthetic Analysis

The target mesogen is constructed in a modular fashion. The core acid is synthesized via a Suzuki-Miyaura cross-coupling, followed by an esterification with a mesogenic phenol (e.g., 4-pentylphenol) to attach the flexible tail necessary for phase fluidity.

Target Structure: 4'-Pentylphenyl 4-(2,6-difluorophenyl)benzoate (Representative Mesogen)

Caption: Retrosynthetic breakdown of the target mesogen into the key acid intermediate and its precursors.

Experimental Protocols

Module 1: Synthesis of 4-(2,6-Difluorophenyl)benzoic Acid

Objective: Synthesize the biphenyl core with high regioselectivity. Reaction Type: Suzuki-Miyaura Cross-Coupling.[1]

Reagents & Materials

| Reagent | Equiv.[2][3][4][5] | Role |

| 4-Carboxyphenylboronic acid | 1.1 | Boron Source (Stable) |

| 1-Bromo-2,6-difluorobenzene | 1.0 | Electrophile |

| Pd(PPh | 0.03 | Catalyst (Tetrakis) |

| Na | 3.0 | Base |

| Toluene / Ethanol (4:1) | Solvent | Reaction Medium |

Protocol Steps

-

Setup: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, charge 4-carboxyphenylboronic acid (10.0 g, 60 mmol) and 1-bromo-2,6-difluorobenzene (10.5 g, 54 mmol).

-

Solvent Addition: Add Toluene (120 mL) and Ethanol (30 mL). Degas the mixture by bubbling nitrogen for 20 minutes. Critical: Oxygen removal prevents homocoupling and catalyst deactivation.

-

Catalysis: Add Pd(PPh

) -

Reaction: Heat to vigorous reflux (approx. 85-90°C) for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.

-

Work-up:

-

Cool to room temperature.[4]

-

Acidify the aqueous layer carefully with 2M HCl to pH ~2 to precipitate the acid.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with Brine, dry over MgSO

, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

-

Yield Target: >85%

-

Appearance: White crystalline solid.

-

QC Check:

H NMR (DMSO-d

-

Module 2: Mesogen Formation (Esterification)

Objective: Couple the acid core with a flexible tail to induce liquid crystallinity. Method: Acid Chloride Route (Preferred for LC purity over DCC coupling to avoid urea byproducts).

Reagents & Materials

| Reagent | Equiv.[2][3][4][5] | Role |

| 4-(2,6-Difluorophenyl)benzoic acid | 1.0 | Core Acid |

| Thionyl Chloride (SOCl | 5.0 | Chlorinating Agent |

| 4-Pentylphenol | 1.05 | Mesogenic Tail |

| Pyridine / TEA | 1.2 | Acid Scavenger |

| DCM (Anhydrous) | Solvent | Solvent |

Protocol Steps

-

Acid Chloride Formation:

-

Place the Acid (5.0 g, 21 mmol) in a dry flask. Add Thionyl Chloride (10 mL) and a catalytic drop of DMF.

-

Reflux at 75°C for 3 hours until gas evolution (HCl/SO

) ceases and the solid dissolves. -

Remove excess SOCl

via rotary evaporation. Add dry Toluene and evaporate twice to remove trace thionyl chloride (azeotropic drying). -

Result: 4-(2,6-Difluorophenyl)benzoyl chloride (Yellowish oil/solid). Use immediately.

-

-

Ester Coupling:

-

Dissolve 4-Pentylphenol (3.6 g, 22 mmol) and Pyridine (2 mL) in dry DCM (50 mL) under nitrogen. Cool to 0°C.

-

Dissolve the fresh Acid Chloride in dry DCM (20 mL) and add dropwise to the phenol solution over 30 minutes.

-

Allow to warm to room temperature and stir overnight (12 h).

-

-

Work-up:

-

Quench with water.[6] Wash organic layer with 1M HCl (to remove pyridine), then 1M NaOH (to remove unreacted phenol), and finally Brine.

-

Dry over Na

SO

-

Purification & Characterization (The "LC Grade" Standard)

Liquid crystals require extreme purity (>99.9%) because ionic impurities increase conductivity (causing "image sticking" in displays) and chemical impurities depress the clearing point (

Purification Workflow

-

Column Chromatography: Silica gel 60. Eluent: Hexane/DCM gradient (starts 100:0

80:20). The non-polar mesogen elutes early; unreacted acid/phenol elutes later. -

Recrystallization (Critical): Dissolve the chromatographed product in minimum hot Ethanol or Isopropanol. Cool slowly to 4°C. Repeat 3-4 times until HPLC purity >99.9%.

Characterization Data (Expected)

-

H NMR (CDCl

- 8.25 (d, 2H, Ar-H ortho to COO), 7.60 (d, 2H, Ar-H meta to COO).

- 7.40 (m, 1H, 4-position of difluorophenyl), 7.05 (m, 2H, 3,5-positions of difluorophenyl).

- 7.15 (d, 2H, Phenol Ar-H), 6.95 (d, 2H, Phenol Ar-H).

-

2.60 (t, 2H, benzylic CH

-

F NMR:

-

Phase Behavior (DSC):

-

The twist in the biphenyl core often suppresses the smectic phase, promoting a Nematic phase.

-

Expect transitions: Crystal

Nematic -

Note: The 2,6-F substitution significantly lowers the clearing point compared to non-fluorinated analogs due to the non-planar geometry.

-

Process Visualization

Caption: Operational workflow for the synthesis of high-purity fluorinated mesogens.

References

-

Design of Fluorinated Liquid Crystals: Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36(12), 2070-2095. Link

-

Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

Negative Dielectric Anisotropy: Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition, 39(23), 4216-4235. Link

-

Esterification for LCs: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. Link

-

Intermediate Data: PubChem Compound Summary for CID 933857, 4-(2,6-Difluorophenyl)benzoic acid. Link

Sources

Application Note & Protocol: Strategic Synthesis of Metal-Organic Frameworks (MOFs) with Fluorinated Biphenyl Linkers

Abstract

The strategic incorporation of fluorine into biphenyl-based organic linkers for the synthesis of Metal-Organic Frameworks (MOFs) offers a powerful tool for tuning material properties. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the preparation, characterization, and application of these advanced porous materials. We explore the causal relationships between fluorination and MOF characteristics, offering detailed protocols and field-proven insights to ensure reproducible and successful synthesis.

Introduction: The Fluorine Advantage in MOF Design

Fluorination of organic linkers is a key strategy in the rational design of MOFs with tailored functionalities.[1] The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, impart significant advantages to the resulting frameworks.[2] These advantages include:

-

Enhanced Stability: The incorporation of fluorine can increase the hydrolytic and thermal stability of MOFs, making them more robust for applications in demanding environments.[2]

-

Tunable Pore Chemistry: Fluorinated linkers create a unique pore environment that can be hydrophobic, influencing the selective adsorption of molecules.[1][3] This is particularly relevant for applications such as selective CO₂ capture and hydrocarbon separations.[3][4]

-

Control of Framework Topology: The steric and electronic effects of fluorine substituents can influence the coordination geometry around the metal centers and the torsion angles of the linker, potentially preventing undesired interpenetration and leading to higher porosity.[5]

-

Modified Host-Guest Interactions: The presence of fluorine can introduce specific interactions with guest molecules, which is of interest for applications in drug delivery and chemical sensing.[6][7][8]

This document will provide a comprehensive protocol for the synthesis of a zinc-based MOF using a fluorinated biphenyl dicarboxylate linker, highlighting the critical experimental parameters and characterization techniques.

Synthetic Protocols: From Linker to Framework

The synthesis of MOFs with fluorinated biphenyl linkers is most commonly achieved through solvothermal or hydrothermal methods.[9] These techniques involve the reaction of a metal salt and the organic linker in a sealed vessel under elevated temperature and pressure, promoting the formation of a crystalline product.[9]

Essential Materials and Reagents

| Component | Specification | Supplier Example | Key Considerations |

| Metal Source | Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) | Sigma-Aldrich | High purity (>99%) is crucial to avoid competing coordination. |

| Fluorinated Linker | 4,4'-Difluoro-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid | Custom Synthesis/TCI | Purity should be verified by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. |

| Solvent | N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous grade is recommended to minimize water-related side reactions. |

| Modulator | 2-Fluorobenzoic acid | Alfa Aesar | Can be used to control crystal size and morphology.[4] |

Solvothermal Synthesis Workflow

The following diagram illustrates the typical workflow for the solvothermal synthesis of a fluorinated biphenyl MOF.

Caption: A typical solvothermal synthesis workflow for fluorinated MOFs.

Detailed Experimental Protocol: Synthesis of a Zn-Fluorinated Biphenyl MOF

This protocol is a representative example for the synthesis of a crystalline, porous MOF.

-

Solution Preparation: In a 20 mL glass vial, dissolve 60 mg of zinc nitrate hexahydrate and 40 mg of 4,4'-difluoro-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid in 10 mL of N,N-dimethylformamide (DMF).

-

Reaction Assembly: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

-

Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

-

Isolation: After the reaction, allow the autoclave to cool to room temperature naturally. The crystalline product can then be isolated by decanting the mother liquor.

-

Washing: Wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

-

Activation: To achieve a porous material, the solvent molecules within the pores must be removed. This is a critical step and can be achieved by immersing the crystals in a volatile solvent like ethanol or acetone for several days, followed by heating under vacuum. For sensitive MOFs, supercritical CO₂ exchange is a preferred method to prevent pore collapse.

Essential Characterization Techniques

A thorough characterization is imperative to confirm the structure, purity, and properties of the synthesized MOF.

| Technique | Purpose | Expected Outcome |

| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk sample. | A diffraction pattern with sharp peaks, matching a simulated pattern from single-crystal data if available.[4] |